2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features both indole and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the thiadiazole moiety. The key steps include:
Synthesis of 1-ethyl-1H-indole-3-thiol: This can be achieved by alkylation of indole-3-thiol with ethyl iodide under basic conditions.
Formation of 5-(ethylthio)-1,3,4-thiadiazole-2-amine: This involves the reaction of ethyl isothiocyanate with hydrazine hydrate, followed by cyclization.
Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The indole and thiadiazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted indole and thiadiazole derivatives.
Scientific Research Applications
2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide involves interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1H-indole-3-thiol
- 5-(ethylthio)-1,3,4-thiadiazole-2-amine
- 1-(1H-indol-3-yl)-2-(3-methoxyphenyl)ethanone
Uniqueness
2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the combination of indole and thiadiazole moieties, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS3/c1-3-20-9-13(11-7-5-6-8-12(11)20)23-10-14(21)17-15-18-19-16(24-15)22-4-2/h5-9H,3-4,10H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPRVLXTUZTBKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NN=C(S3)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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